molecular formula C14H18N2S B12917835 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide CAS No. 53400-94-5

1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide

Cat. No.: B12917835
CAS No.: 53400-94-5
M. Wt: 246.37 g/mol
InChI Key: BIIRDNGOVKNGSE-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide is a chemical compound with the molecular formula C13H17N It is a derivative of acridine, a heterocyclic organic compound This compound is known for its unique structure, which includes a fully hydrogenated acridine ring system and a carbothioamide group

Preparation Methods

The synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide typically involves the hydrogenation of acridine derivatives followed by the introduction of a carbothioamide group. The reaction conditions often include the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the carbothioamide group can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide can be compared with other similar compounds such as:

    Acridine: The parent compound, which is less hydrogenated and lacks the carbothioamide group.

    1,2,3,4,5,6,7,8-Octahydroacridine: A fully hydrogenated derivative of acridine without the carbothioamide group.

    Carbothioamide derivatives: Compounds with similar functional groups but different core structures.

The uniqueness of this compound lies in its fully hydrogenated acridine ring system combined with the carbothioamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

53400-94-5

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octahydroacridine-4-carbothioamide

InChI

InChI=1S/C14H18N2S/c15-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)16-13(10)11/h8,11H,1-7H2,(H2,15,17)

InChI Key

BIIRDNGOVKNGSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(CCCC3C(=S)N)C=C2C1

Origin of Product

United States

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